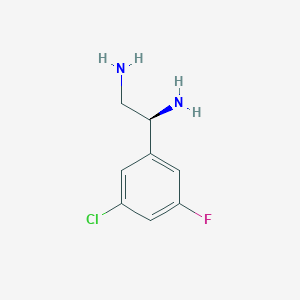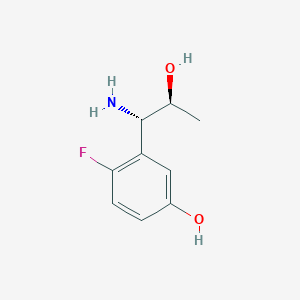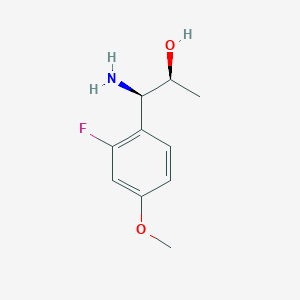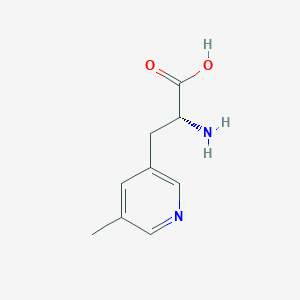
Tert-butyl N-(3-chlorophenyl)-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(3-chlorophenyl)-N-methylcarbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, herbicides, and pharmaceuticals. The compound’s structure includes a tert-butyl group, a 3-chlorophenyl group, and a N-methylcarbamate moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-chlorophenyl)-N-methylcarbamate typically involves the reaction of 3-chloroaniline with tert-butyl chloroformate and methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 3-chloroaniline reacts with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form tert-butyl N-(3-chlorophenyl)carbamate.
Step 2: The intermediate tert-butyl N-(3-chlorophenyl)carbamate is then reacted with methyl isocyanate to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control of reaction parameters, leading to a more sustainable and scalable production method .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N-(3-chlorophenyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Tert-butyl N-(3-chlorophenyl)-N-methylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of tert-butyl N-(3-chlorophenyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl N-(3-chlorophenyl)carbamate: Lacks the N-methyl group, which may affect its reactivity and biological activity.
N-methylcarbamate derivatives: These compounds share the N-methylcarbamate moiety but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
Tert-butyl N-(3-chlorophenyl)-N-methylcarbamate is unique due to the presence of both the tert-butyl and 3-chlorophenyl groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial use .
Propriétés
Formule moléculaire |
C12H16ClNO2 |
|---|---|
Poids moléculaire |
241.71 g/mol |
Nom IUPAC |
tert-butyl N-(3-chlorophenyl)-N-methylcarbamate |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)14(4)10-7-5-6-9(13)8-10/h5-8H,1-4H3 |
Clé InChI |
NWSGLJQGULVMSU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-YL)acetate hcl](/img/structure/B13051761.png)

![(3S)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13051771.png)
![(1S,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051772.png)


![1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13051789.png)




![3-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine](/img/structure/B13051824.png)


